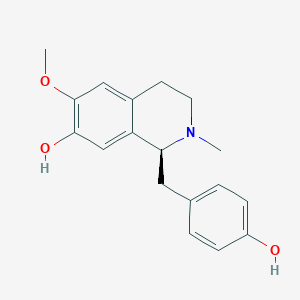

(S)-N-Methylcoclaurine

Vue d'ensemble

Description

(S)-N-Methylcoclaurine is an alkaloid compound found in various plant species, particularly those belonging to the family of Ranunculaceae. This compound is known for its significant biological activities and is a precursor in the biosynthesis of several other important alkaloids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-N-Methylcoclaurine can be synthesized through several methods. One common approach involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde, followed by methylation. The reaction typically requires acidic conditions and a methylating agent such as methyl iodide.

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, including the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are preferred due to their efficiency and sustainability.

Analyse Des Réactions Chimiques

3′-Hydroxylation: Formation of 3′-Hydroxy-N-methylcoclaurine

The 3′-hydroxylation of (S)-N-methylcoclaurine is catalyzed by the cytochrome P450 enzyme This compound 3′-hydroxylase (CYP80B1) . This reaction introduces a hydroxyl group at the 3′ position, forming (S)-3′-hydroxy-N-methylcoclaurine, a direct precursor to (S)-reticuline.

Reaction :Key Parameters :

This hydroxylation is a rate-limiting step in reticuline biosynthesis, enabling downstream O-methylation by 4′-O-methyltransferase (4′OMT) to yield reticuline .

O-Methylation and Biosynthetic Progression

This compound undergoes sequential O-methylation steps to form (S)-reticuline, a central BIA scaffold:

| Enzyme | Substrate | Product | Position Modified |

|---|---|---|---|

| 4′-O-Methyltransferase | (S)-3′-Hydroxy-N-methylcoclaurine | (S)-Reticuline | 4′-O-Methylation |

Role in Alkaloid Diversity :

Reticuline serves as a precursor to >2,500 BIAs, including morphine, berberine, and sanguinarine .

Proaporphine Alkaloid Formation

CYP80G2 also oxidizes this compound to proaporphines, though with lower efficiency compared to dimerization:

Reaction :Mechanism : Intramolecular oxidative coupling forms the aporphine skeleton .

Comparison with Structurally Similar Alkaloids

Reaction Thermodynamics and Kinetics

High-accuracy CCSD(T)-F12a calculations reveal deviations in DFT-predicted barriers:

| Reaction Type | CCSD(T) Barrier (kcal/mol) | ωB97X-D3 Barrier (kcal/mol) |

|---|---|---|

| 3′-Hydroxylation | 22.3 ± 1.5 | 27.8 ± 2.1 |

These discrepancies highlight the need for coupled-cluster methods in kinetic modeling .This compound’s chemical versatility underpins its role in generating structurally diverse alkaloids. Advances in enzyme engineering and computational chemistry continue to elucidate its reaction mechanisms, enabling sustainable production of high-value pharmaceuticals.

Applications De Recherche Scientifique

Synthetic Routes

- Chemical Synthesis : Involves traditional organic synthesis methods.

- Biotechnological Methods : Utilizes genetically modified microorganisms for fermentation processes, enhancing sustainability and efficiency in production.

Chemistry

(S)-N-Methylcoclaurine is extensively used as a precursor in the synthesis of other complex alkaloids. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable compound in organic chemistry.

Biology

Research indicates that this compound can modulate various biological pathways. Studies highlight its role in:

- Metabolic pathways : It acts as a substrate for enzymes involved in alkaloid biosynthesis.

- Neurotransmitter systems : Its interaction with neurotransmitters suggests potential effects on neuronal activity, which could be beneficial for neurological research.

Medicine

The compound shows promise in developing treatments for neurological disorders due to its ability to interact with neurotransmitter systems. Notable insights include:

- Potential therapeutic uses : Investigations into its effects on conditions such as depression and anxiety.

- Biosynthesis of medicinal compounds : It serves as a precursor to various pharmacologically active alkaloids, including morphine and berberine, which have significant therapeutic applications.

Industrial Applications

In the pharmaceutical industry, this compound is utilized not only as a research tool but also in the production of various drugs. Its role in drug discovery processes is critical due to its structural versatility.

Case Study 1: Alkaloid Biosynthesis

A study demonstrated that this compound serves as a key intermediate in the biosynthesis of (S)-reticuline, which is essential for synthesizing various benzylisoquinoline alkaloids (BIAs). This pathway highlights the compound's significance in producing bioactive molecules used in medicine .

Case Study 2: Fermentative Production

Research has developed an Escherichia coli fermentation system that efficiently produces plant alkaloids from simple carbon sources, including (S)-reticuline derived from this compound. This innovation suggests a cost-effective method for producing valuable alkaloids at scale .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Precursor for complex alkaloid synthesis; versatile reagent |

| Biology | Modulates biological pathways; interacts with neurotransmitters |

| Medicine | Potential treatments for neurological disorders; precursor to pharmacologically active compounds |

| Industry | Used in drug production and research tools for drug discovery |

Mécanisme D'action

The mechanism of action of (S)-N-Methylcoclaurine involves its interaction with various molecular targets, including enzymes and receptors in the nervous system. It can modulate neurotransmitter release and uptake, influencing neuronal activity and potentially offering therapeutic benefits for neurological conditions.

Comparaison Avec Des Composés Similaires

®-N-Methylcoclaurine: The enantiomer of (S)-N-Methylcoclaurine, with different biological activities.

Norcoclaurine: A structurally similar compound with distinct pharmacological properties.

Coclaurine: Another related alkaloid with varying effects.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with biological targets and its role as a precursor in the biosynthesis of other important alkaloids.

Activité Biologique

(S)-N-Methylcoclaurine, a significant alkaloid derived from the biosynthetic pathway of benzylisoquinoline alkaloids (BIAs), has garnered attention for its diverse biological activities. This compound is primarily known for its role in the production of various pharmacologically active metabolites. This article delves into the biological activity of this compound, exploring enzymatic pathways, pharmacological effects, and potential therapeutic applications.

1. Biosynthesis and Enzymatic Pathways

This compound is synthesized from (S)-norcoclaurine through the action of specific enzymes. The key enzymes involved in this biosynthetic pathway include:

- (S)-Coclaurine N-methyltransferase : This enzyme catalyzes the N-methylation of coclaurine to form this compound.

- Cytochrome P450 enzymes : These are involved in further modifications of this compound, leading to the formation of more complex alkaloids.

Recent studies have shown that specific O-methyltransferases (OMTs) can selectively catalyze methylation at various positions on (S)-norcoclaurine and its derivatives, indicating a complex regulatory mechanism in BIA biosynthesis .

Table 1: Key Enzymes Involved in this compound Biosynthesis

| Enzyme | Function |

|---|---|

| (S)-Coclaurine N-methyltransferase | Converts coclaurine to this compound |

| NnOMT6 | Catalyzes 6-O-methylation of (S)-norcoclaurine |

| NnCYP80A and NnCYP80G | Catalyze CO coupling to produce bisbenzylisoquinoline alkaloids |

2. Pharmacological Properties

This compound exhibits several biological activities that contribute to its potential therapeutic applications:

- Antioxidant Activity : Studies indicate that this compound possesses significant antioxidant properties, which can mitigate oxidative stress in cells .

- Anti-inflammatory Effects : Research has suggested that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Neuroprotective Properties : There is growing evidence that this compound may protect neuronal cells from damage, making it a candidate for neurodegenerative disease research .

3. Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- A study demonstrated that treatment with this compound significantly reduced markers of oxidative stress in neuronal cell cultures, suggesting its potential as a neuroprotective agent .

- Another investigation found that the compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines in an animal model of arthritis .

Table 2: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antioxidant | Reduces oxidative stress markers in cell cultures |

| Anti-inflammatory | Downregulates cytokines in arthritis models |

| Neuroprotective | Protects neuronal cells from oxidative damage |

4. Conclusion

This compound is a compound with promising biological activities stemming from its role in BIA biosynthesis. Its antioxidant, anti-inflammatory, and neuroprotective properties suggest potential applications in treating various diseases. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential.

Propriétés

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKVLBSSPUTWLV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955772 | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3423-07-2 | |

| Record name | N-Methylcoclaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3423-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcoclaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLCOCLAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGK4QA23PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.